N-tert-butyl-1,3-thiazolidine-4-carboxamide
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Overview
Description
N-tert-butyl-1,3-thiazolidine-4-carboxamide is a chemical compound with a molecular formula of C8H17N2OS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of tert-butylamine with thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Various synthetic protocols have been studied to optimize the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1,3-thiazolidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted thiazolidine derivatives .
Scientific Research Applications
N-tert-butyl-1,3-thiazolidine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in catalytic reactions, enhancing reaction rates and selectivity . In biology, it is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties . In medicine, it is explored for its therapeutic potential in treating various diseases . Additionally, in the industry, it is used in the synthesis of advanced materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of N-tert-butyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring plays a crucial role in its bioactivity, allowing it to bind to enzymes and receptors, thereby modulating their activity . The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-tert-butyl-1,3-thiazolidine-4-carboxamide include other thiazolidine derivatives, such as thiazolidine-2,4-dione and thiazolidine-4-carboxylic acid . These compounds share the thiazolidine ring structure but differ in their substituents and functional groups.
Uniqueness: this compound is unique due to its tert-butyl group, which imparts specific steric and electronic properties to the compound. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C8H16N2OS |
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Molecular Weight |
188.29 g/mol |
IUPAC Name |
N-tert-butyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C8H16N2OS/c1-8(2,3)10-7(11)6-4-12-5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
CAFXTIBLUGDWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CSCN1 |
Origin of Product |
United States |
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